1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one
Description
1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one is a halogenated aromatic ketone derivative featuring an amino group at the α-position of the propan-2-one backbone. Its molecular formula is C₉H₈ClFNO, with a calculated molar mass of 200.5 g/mol. The compound’s structure includes a 3-chloro-5-fluorophenyl substituent, which introduces steric and electronic effects due to the electron-withdrawing nature of halogens.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-5-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
NZOIEZZSVUFYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the desired amino ketone. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s lipophilicity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
EWG = Electron-Withdrawing Group
Biological Activity
1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one is a synthetic organic compound notable for its unique structural characteristics, which include an amino group, a carbonyl group, and a halogenated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors that may lead to therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C10H10ClFNO
- Molecular Weight : Approximately 201.62 g/mol
- Structural Features : The presence of both chlorine and fluorine atoms enhances lipophilicity, potentially improving pharmacokinetic properties compared to non-halogenated analogs.
The biological activity of 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways. For instance, it has been suggested that it could inhibit enzymes related to cell proliferation, leading to potential anticancer effects.
- Receptor Interaction : Its structure allows it to form hydrogen bonds with receptors, which may modulate their activity and influence various signaling pathways relevant to disease processes.
Anticancer Activity
Research indicates that 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one exhibits promising anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and enhancing reactive oxygen species (ROS) generation. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating significant potency against these cancer cell lines .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- Tested Strains : E. coli, S. aureus, and K. pneumoniae.
- Minimum Inhibitory Concentration (MIC) : Results indicated MIC values ranging from 40 to 50 µg/mL against various bacterial strains, comparable to standard antibiotics like ceftriaxone .
Case Study 1: Anticancer Effects
A study investigated the effects of 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one on MCF-7 cells. The findings revealed:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism : The compound induced apoptosis through the activation of caspase pathways and increased levels of LDH enzyme activity, suggesting cellular damage and necrosis .
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial properties of the compound:
- Experimental Design : Various concentrations were tested against E. coli and S. aureus.
- Results : The compound displayed inhibition zones greater than those of conventional antibiotics, indicating its potential as a new antibacterial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one | Structure | Anticancer, Antibacterial | IC50 < 10 µM; MIC = 40 µg/mL |
| 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | Structure | Anticancer | IC50 = 15 µM |
| 3-Bromo-N-(4-fluorophenyl)propanamide | Structure | Antibacterial | MIC = 30 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
